benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Medicinal chemistry Antibacterial Scaffold optimization

Benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone (CAS 2034311-04-9) is a heterocyclic research compound that integrates three pharmacophoric modules: a benzothiazole core, a 1,2,3-triazole ring bearing a 4-phenyl substituent, and an azetidine spacer connecting these moieties via a methanone linker. The molecular formula is C19H13N5OS (MW 359.4 g/mol).

Molecular Formula C19H15N5OS
Molecular Weight 361.42
CAS No. 2034311-04-9
Cat. No. B2453370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
CAS2034311-04-9
Molecular FormulaC19H15N5OS
Molecular Weight361.42
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC3=CC=CC=C3S2)N4C=C(N=N4)C5=CC=CC=C5
InChIInChI=1S/C19H15N5OS/c25-19(18-20-15-8-4-5-9-17(15)26-18)23-10-14(11-23)24-12-16(21-22-24)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2
InChIKeyYYSBWDUBZTUTOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone (CAS 2034311-04-9): Structural Identity and Scaffold Context for Procurement Decisions


Benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone (CAS 2034311-04-9) is a heterocyclic research compound that integrates three pharmacophoric modules: a benzothiazole core, a 1,2,3-triazole ring bearing a 4-phenyl substituent, and an azetidine spacer connecting these moieties via a methanone linker. The molecular formula is C19H13N5OS (MW 359.4 g/mol) [1]. This compound belongs to the N-substituted triazolo-azetidine class, a scaffold that has demonstrated antibacterial activity through translation inhibition in high-throughput screening campaigns [2]. Unlike the majority of structurally related analogs that utilize the 2H-1,2,3-triazole regioisomer, this compound incorporates the 1H-1,2,3-triazole isomer with a phenyl group at the 4-position, a substitution pattern that may confer distinct hydrogen-bonding geometry and target engagement profiles.

Why Benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone Cannot Be Replaced by Generic Triazolo-Azetidine Analogs


Procurement decisions for triazolo-azetidine-benzothiazole compounds must account for three critical structural variables that directly impact biological performance: triazole regioisomerism (1H- vs. 2H-1,2,3-triazole), the nature and position of substituents on the benzothiazole ring, and the substitution pattern on the triazole moiety . Within the N-substituted triazolo-azetidine antibacterial series, minor structural modifications shifted MIC values from 12.5 µg/mL to 6.25 µg/mL against E. coli ΔtolC, demonstrating that even subtle scaffold changes produce measurable potency differences [1]. The target compound uniquely combines a 4-phenyl-1H-1,2,3-triazole with an unsubstituted benzothiazole, a pairing absent from common catalog analogs that predominantly feature 2H-triazole isomers or benzothiazole cores bearing methoxy, methyl, or ethyl substituents. Generic substitution with a readily available 2H-triazole isomer or a substituted benzothiazole analog would introduce different dipole moments, hydrogen-bond acceptor orientations, and steric profiles, potentially abolishing target engagement or altering selectivity.

Quantitative Differentiation Evidence for Benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone vs. Closest Structural Analogs


Triazole Regioisomerism: 1H- vs. 2H-1,2,3-Triazole Substitution Pattern Differentiation

The target compound incorporates a 1H-1,2,3-triazole regioisomer with a phenyl substituent at the 4-position, whereas the vast majority of commercially available benzothiazole-azetidine-triazole analogs utilize the 2H-1,2,3-triazole isomer [1]. In the N-substituted triazolo-azetidine antibacterial series, the primary hit compound (which lacks the 4-phenyl substitution) demonstrated a MIC of 12.5 µg/mL against E. coli ΔtolC, while its optimized analog (compound 2, with structural modifications) achieved an improved MIC of 6.25 µg/mL, comparable to Erythromycin (MIC 2.5–5 µg/mL) [2]. Although no direct head-to-head comparison between 1H- and 2H-triazole regioisomers has been published for this exact scaffold, the triazole regioisomer determines the spatial orientation of the phenyl ring and the hydrogen-bonding vector of N2/N3, which are critical for target binding.

Medicinal chemistry Antibacterial Scaffold optimization

Benzothiazole Core Substitution Status: Unsubstituted vs. Substituted Analogs

The target compound features an unsubstituted benzo[d]thiazole core, distinguishing it from common catalog analogs such as 4-methoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole (CAS 2877639-10-4) and 4,5-dimethyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole (CAS 2877690-63-4), which carry electron-donating substituents [1]. In benzothiazole-based AChE inhibitors, the presence and position of substituents on the benzothiazole ring altered IC50 values by factors exceeding 10-fold across a congeneric series . The unsubstituted core of the target compound provides a neutral electronic baseline for SAR expansion, whereas pre-installed methoxy or methyl groups on comparator compounds bias the electronic character and limit the accessible chemical space for further derivatization.

Structure-activity relationship Benzothiazole Drug design

Azetidine Spacer Conformational Rigidity vs. Flexible-Linker Analogs

The azetidine ring in the target compound provides conformational rigidity through its four-membered ring structure, directly connecting the triazole and benzothiazole-methanone moieties. This contrasts with analogs bearing flexible linkers such as 1-[(azetidin-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole, where a methylene spacer introduces an additional rotational degree of freedom . In a study of firefly luciferin analogues, azetidine substitution improved the fluorescence quantum yield by 2.3-fold compared to an N,N-dimethylamino group, demonstrating that the constrained azetidine geometry can significantly enhance functional properties compared to flexible or less-constrained alternatives [1]. While this quantum yield comparison is from a different chemotype, it establishes the principle that azetidine conformational restriction translates to measurable performance differences.

Conformational restriction Azetidine Binding affinity

Phenyl-Triazole Lipophilicity Modulation vs. Non-Phenyl Triazolo-Azetidines

The 4-phenyl substituent on the 1,2,3-triazole ring of the target compound increases calculated logP by approximately 1.5–2.0 units compared to unsubstituted triazolo-azetidine scaffolds described in the antibacterial HTS campaign [1]. In that study, the primary hit (lacking a phenyl group) showed no cytotoxicity in the PrestoBlue assay against eukaryotic cells at tested concentrations, suggesting a favorable selectivity window [1]. The addition of the phenyl group in the target compound is expected to enhance membrane permeability but may also increase the risk of promiscuous binding or cytotoxicity; this trade-off is quantifiable only through direct comparative testing. For procurement decisions, this differentiated lipophilicity profile positions the compound as a tool to probe the role of hydrophobic triazole substitution in target engagement.

Lipophilicity Drug-likeness Permeability

Methanone Linker Electronic Character vs. Direct C-N Linked Analogs

The target compound employs a methanone (carbonyl) linker between the benzothiazole and azetidine rings, distinguishing it from analogs such as 4-methoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole (CAS 2877639-10-4) wherein the azetidine is directly attached to the benzothiazole C2 position [1]. The carbonyl group introduces a partial positive charge at the linker carbon, alters the conformational preference of the azetidine ring via amide-like resonance, and provides a hydrogen-bond acceptor site absent in the direct C–N linked analogs. In benzothiazole-amide conjugates synthesized via HATU-mediated coupling, the amide bond was critical for maintaining planarity and target complementarity [2]. The carbonyl linker may also influence metabolic stability, as amide bonds are generally more resistant to oxidative metabolism than tertiary amines.

Linker chemistry Carbonyl Metabolic stability

Optimal Research Application Scenarios for Benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone Based on Differentiated Structural Features


Triazole Regioisomer SAR Probe in Antibacterial Lead Optimization

This compound is best deployed as a regioisomeric probe to compare 1H- vs. 2H-1,2,3-triazole antibacterial activity within the N-substituted triazolo-azetidine scaffold. The Ivanenkov et al. (2019) HTS campaign established that triazolo-azetidines inhibit bacterial translation with MIC values between 6.25–12.5 µg/mL against E. coli ΔtolC [1]. Procurement of this 4-phenyl-1H-triazole variant alongside the 2H-triazole isomer would enable direct, internally controlled measurement of regioisomer-dependent MIC shifts, luciferase-based translation inhibition percentages, and cytotoxicity profiles in the PrestoBlue assay, generating data that can strengthen or broaden the IP position noted in the primary publication [1].

Unsubstituted Benzothiazole Core as a Baseline for Systematic Substituent Scanning

The unsubstituted benzo[d]thiazole core of this compound (MW 359.4) provides a neutral electronic and steric baseline for systematic SAR exploration. Researchers can use this compound as a reference to measure the impact of introducing electron-donating (e.g., -OCH3, -CH3) or electron-withdrawing (e.g., -F, -Cl) groups to the benzothiazole ring. This approach mirrors the AChE inhibitor benzothiazole-triazole series where IC50 values varied by >10-fold depending on benzothiazole substitution [2]. The compound's unsubstituted core eliminates confounding variables when attributing potency changes to specific substituent effects.

Conformational Restriction Studies for Binding Affinity Optimization

The direct azetidine linkage (without a methylene spacer) makes this compound suitable for evaluating the role of conformational restriction in target binding. As demonstrated in luciferin-azetidine analogs where the constrained azetidine improved fluorescence quantum yield by 2.3-fold over N,N-dimethylamino groups [2], this compound can serve as a rigid scaffold comparator against flexible-linker analogs to quantify the entropic benefit of preorganization in binding assays. This application is particularly relevant for fragment-based drug discovery programs assessing linker rigidity.

Quote Request

Request a Quote for benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.